molecular formula C10H14ClN3O B1421026 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine CAS No. 1225227-26-8

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine

Cat. No. B1421026
CAS RN: 1225227-26-8
M. Wt: 227.69 g/mol
InChI Key: JWTIUSKRHPMCTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine comprises a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 3rd position with a chlorine atom and at the 6th position with a piperidin-4-ylmethoxy group .


Chemical Reactions Analysis

3-(Piperidin-4-ylmethoxy)pyridine containing compounds have been found to be potent inhibitors of Lysine Specific Demethylase 1 (LSD1), with Ki values as low as 29 nM . These compounds exhibited high selectivity against related monoamine oxidase A and B .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine is 227.69 g/mol. It has a topological polar surface area of 29 Ų .

Scientific Research Applications

Pharmacology

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine: has been identified as a compound with potential pharmacological applications due to its structural similarity to pyridazine derivatives . Pyridazine and pyridazinone derivatives are known for a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects . This compound could be explored for its efficacy in these areas, particularly in the development of new therapeutic agents.

Agriculture

In the agricultural sector, pyridazine derivatives have been utilized as herbicides and pesticides . The specific compound 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine could be investigated for its herbicidal properties, potentially offering a new solution for weed control in crop production.

Biochemistry

Biochemically, 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine could play a role in enzyme inhibition or activation due to its structural features. It may interact with biological macromolecules, influencing biochemical pathways and thus serving as a tool for studying enzyme kinetics and mechanisms .

Medicinal Chemistry

In medicinal chemistry, this compound could serve as a scaffold for the synthesis of more complex molecules with therapeutic potential . Its core structure can be modified to enhance its interaction with biological targets, leading to the development of new drugs with improved efficacy and safety profiles.

Neuroscience

Given the presence of the piperidinyl moiety, 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine may have applications in neuroscience research. Piperidine derivatives are often explored for their neurological effects, which could make this compound a candidate for the study of neuroactive drugs.

Oncology

The compound’s potential anticancer properties, as suggested by its relation to pyridazine derivatives, could be valuable in oncology research. It might be used to design inhibitors targeting specific cancer cell lines or pathways involved in tumor growth and metastasis .

Future Directions

Given the potent inhibitory activity of 3,6-disubstituted pyridazines against CDK2, there is potential for further development and optimization of this scaffold to enrich the therapeutic arsenal with efficient and safe anticancer CDK inhibitors . The in silico study implied that these compounds exhibited not only an efficient anticancer activity but also acceptable ADME, physicochemical, and druglikeness properties .

properties

IUPAC Name

3-chloro-6-(piperidin-4-ylmethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-1-2-10(14-13-9)15-7-8-3-5-12-6-4-8/h1-2,8,12H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTIUSKRHPMCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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